REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].[C:4]([O:8][C:9]([NH:11][C:12]1[C:17]([C:18]([O:20]C)=O)=[CH:16][C:15]([F:22])=[N:14][CH:13]=1)=[O:10])([CH3:7])([CH3:6])[CH3:5]>O1CCCC1>[F:22][C:15]1[N:14]=[CH:13][C:12]([NH:11][C:9](=[O:10])[O:8][C:4]([CH3:5])([CH3:6])[CH3:7])=[C:17]([C:18](=[O:20])[CH2:2][C:1]#[N:3])[CH:16]=1
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Name
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n-butyllithium hexanes
|
Quantity
|
140 mL
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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14.4 g
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Type
|
reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)F
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
at −78° C.
|
Type
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CUSTOM
|
Details
|
the reaction was quenched with 35 mL of glacial acetic acid
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Type
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ADDITION
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Details
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The reaction was diluted with equal volumes of ethyl acetate and saturated sodium bicarbonate
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Type
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WASH
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Details
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the aqueous phase was washed twice with ethyl acetate
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Type
|
WASH
|
Details
|
The pooled organic phases were washed with saturated sodium bicarbonate
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
This material was further purified
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=N1)NC(OC(C)(C)C)=O)C(CC#N)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |